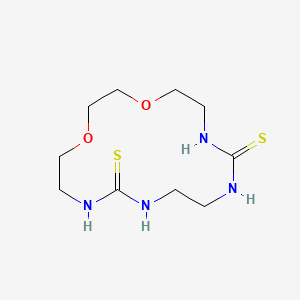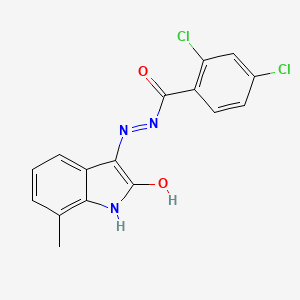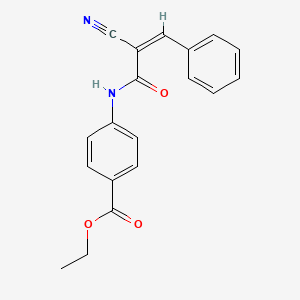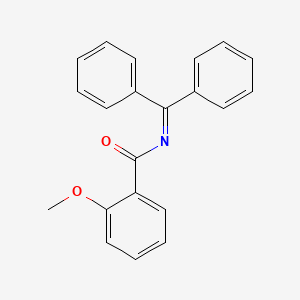
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is a macrocyclic compound with a unique structure that includes oxygen, nitrogen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of diethylenetriamine with formaldehyde and hydrogen sulfide under controlled conditions to form the macrocyclic structure . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the macrocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the nitrogen atoms can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione involves its ability to form stable complexes with metal ions. The oxygen, nitrogen, and sulfur atoms in the macrocyclic structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can interact with biological molecules and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane: Another macrocyclic compound with similar donor atoms but a different ring size.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: A smaller macrocycle with similar functional groups.
1,3,5,8,10,12-Hexaazacyclotetradecane: A macrocycle with more nitrogen atoms and different coordination properties.
Uniqueness
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is unique due to its specific combination of oxygen, nitrogen, and sulfur atoms, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring selective metal ion binding and stability under various conditions .
Propiedades
Fórmula molecular |
C10H20N4O2S2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1,14-dioxa-4,6,9,11-tetrazacyclohexadecane-5,10-dithione |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-2-12-10(18)14-4-6-16-8-7-15-5-3-13-9/h1-8H2,(H2,11,13,17)(H2,12,14,18) |
Clave InChI |
NAULBTGJNMQAJS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)NCCOCCOCCNC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)
![2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)
![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)

![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B11710104.png)
![4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one](/img/structure/B11710107.png)
